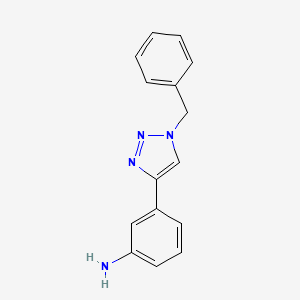

3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline

Description

Properties

IUPAC Name |

3-(1-benzyltriazol-4-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N4/c16-14-8-4-7-13(9-14)15-11-19(18-17-15)10-12-5-2-1-3-6-12/h1-9,11H,10,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BREZWJGDRJPRCX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=C(N=N2)C3=CC(=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1151920-00-1 | |

| Record name | 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

General Synthetic Strategy

The synthesis generally follows a stepwise approach:

Step 1: Preparation of the alkyne-functionalized aniline derivative

The starting material is often a 3-ethynylaniline or a protected derivative, providing the alkyne functionality at the meta position relative to the amino group.Step 2: Preparation of benzyl azide

Benzyl azide is prepared by nucleophilic substitution of benzyl halide (commonly benzyl chloride or bromide) with sodium azide in a suitable solvent system.Step 3: Copper-catalyzed azide-alkyne cycloaddition (CuAAC)

The key step involves the cycloaddition of the benzyl azide with the alkyne-bearing aniline under copper(I) catalysis to form the 1,4-disubstituted 1,2,3-triazole ring.Step 4: Purification and characterization

The crude product is purified by column chromatography and characterized by NMR and other spectroscopic methods.

Detailed Preparation Procedure

Preparation of Benzyl Azide

- Reagents: Benzyl chloride, sodium azide

- Solvent: tert-Butanol/water mixture (4:1) or ethanol/water

- Conditions: Stirring at room temperature to 70 °C for 30 minutes to several hours

- Notes: Triethylamine may be added as a base to facilitate the reaction

- Reference: Various studies report efficient azide formation under these conditions.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

- Reagents: Benzyl azide, 3-ethynylaniline (or derivative), CuSO4·5H2O, sodium ascorbate

- Solvent: tert-Butanol/water (4:1) or ethanol/water mixtures

- Catalyst loading: Typically 10 mol% CuSO4·5H2O and 20 mol% sodium ascorbate

- Temperature: 40–60 °C

- Reaction time: 10 minutes to several hours depending on scale and substrate

- Work-up: Extraction with ethyl acetate, drying over Na2SO4, solvent evaporation

- Purification: Silica gel column chromatography using dichloromethane/methanol or ethyl acetate/hexane mixtures

- Notes: Sodium ascorbate reduces Cu(II) to Cu(I), the active catalyst species; reaction proceeds regioselectively to yield 1,4-disubstituted triazoles

- Reference: This method is well-established and reported in multiple sources.

Alternative Synthetic Routes

Reduction of Nitro Precursors:

Some protocols start with nitro-substituted intermediates that undergo CuAAC, followed by catalytic hydrogenation (e.g., Raney Nickel) to reduce the nitro group to an amine, yielding the aniline functionality.One-Pot Multi-Component Reactions:

Pseudo-four-component reactions involving aniline, benzyl halide, sodium azide, and alkyne in one pot have been reported, but often yield mixtures requiring chromatographic separation.

Representative Experimental Data

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| Benzyl azide formation | Benzyl chloride + NaN3 in t-BuOH/H2O, 70 °C, 30 min | >90 | Efficient azide formation |

| CuAAC reaction | Benzyl azide + 3-ethynylaniline, CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%), t-BuOH/H2O (4:1), 60 °C, 10 min | 85–95 | High regioselectivity, clean reaction |

| Nitro reduction (if applicable) | Raney Nickel, hydrazine hydrate, EtOH/H2O, 60 °C, 15–60 min | 80–90 | Converts nitro to aniline |

Mechanistic Insights and Optimization

- Catalyst System: The CuSO4/sodium ascorbate system is preferred for its mildness and efficiency, generating Cu(I) in situ.

- Solvent Effects: Mixed aqueous-organic solvents such as tert-butanol/water or ethanol/water provide good solubility for both organic and inorganic components, enhancing reaction rates.

- Temperature: Moderate heating (40–60 °C) accelerates the reaction without decomposing sensitive groups.

- Purification: Silica gel chromatography with dichloromethane/methanol or ethyl acetate/hexane gradients effectively separates the product from side-products and residual reagents.

Summary Table of Key Preparation Parameters

| Parameter | Typical Conditions | Impact on Product |

|---|---|---|

| Alkyne substrate | 3-ethynylaniline or protected derivative | Provides alkyne for cycloaddition |

| Azide substrate | Benzyl azide prepared from benzyl halide | Provides azide for cycloaddition |

| Catalyst | CuSO4·5H2O (10 mol%), sodium ascorbate (20 mol%) | Generates active Cu(I) catalyst |

| Solvent | t-BuOH/H2O (4:1) or EtOH/H2O | Enhances solubility and reaction rate |

| Temperature | 40–60 °C | Balances rate and stability |

| Reaction time | 10 min to several hours | Ensures complete conversion |

| Purification | Silica gel chromatography | Yields pure product |

Chemical Reactions Analysis

3-(1-Benzyl-1H-1,2,3-triazol-4-yl)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

Substitution: The aniline moiety allows for electrophilic aromatic substitution reactions, where substituents such as halogens, nitro groups, or alkyl groups can be introduced

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity

One of the most significant applications of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline derivatives is their role as anticancer agents. Research indicates that derivatives of this compound exhibit potent antiproliferative activity against various cancer cell lines. For instance, studies have shown that compounds synthesized from this scaffold can inhibit tubulin polymerization, which is crucial for cancer cell division. The structure–activity relationship (SAR) studies revealed that specific substitutions enhance their efficacy. For example, a derivative with an IC50 value of 46 nM against MCF-7 human breast tumor cells demonstrates the potential of these compounds as effective anticancer agents .

Mechanism of Action

The mechanism by which these compounds exert their anticancer effects involves interference with microtubule dynamics. They have been shown to cause G2/M-phase arrest in cell cycles and disrupt normal microtubule activity in HeLa cells. This disruption leads to apoptosis in cancer cells, making them a promising candidate for further development in cancer therapy .

Materials Science

Synthesis of Functional Materials

this compound serves as a versatile building block for synthesizing various functional materials. The compound can undergo click chemistry reactions to form polymers or hybrid materials with enhanced properties. These materials can be utilized in coatings, adhesives, and drug delivery systems due to their improved mechanical strength and biocompatibility .

Nanocomposites

In materials science, triazole-based compounds have been incorporated into nanocomposites to improve thermal stability and mechanical properties. The triazole ring system can interact with metal ions or other organic compounds, leading to the formation of stable nanostructures that exhibit unique optical and electronic properties .

Agricultural Sciences

Pesticidal Properties

Research has indicated that derivatives of this compound possess pesticidal properties. These compounds can act as fungicides or insecticides due to their ability to disrupt biological processes in pests. The triazole moiety is known for its effectiveness in inhibiting fungal growth by interfering with sterol biosynthesis in fungi .

Case Study 1: Anticancer Activity

A study published in Frontiers in Chemistry demonstrated the synthesis of various derivatives from this compound and their evaluation against different cancer cell lines. The findings highlighted the importance of specific substitutions on the benzyl group for enhancing antiproliferative activity. The study concluded that these compounds could serve as a scaffold for developing new anticancer drugs .

Case Study 2: Material Development

In a recent publication, researchers explored the use of triazole-based compounds in creating advanced nanocomposite materials. By incorporating this compound into polymer matrices, they achieved significant improvements in thermal stability and mechanical strength. This study showcased the potential applications of these materials in various industrial sectors .

Mechanism of Action

The mechanism of action of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline involves its interaction with specific molecular targets. In medicinal chemistry, it has been shown to bind to the colchicine binding site of tubulin, thereby inhibiting tubulin polymerization and disrupting microtubule dynamics. This leads to cell cycle arrest and apoptosis in cancer cells . The compound also acts as a ligand for metal ions, stabilizing them and enhancing their catalytic activity in various chemical reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Positional Isomers of Aniline-Substituted Triazoles

synthesizes three positional isomers of 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline, differing in the substitution pattern of the aniline group:

Key Trends :

Substituent Variations on the Triazole Ring

Benzyl vs. Alkylamino Substituents

- 3-(1-(4-Aminobutyl)-triazol-4-yl)aniline (): CAS: 1788044-10-9; Formula: C₁₂H₂₀Cl₃N₅. Features a flexible 4-aminobutyl chain instead of benzyl, enhancing solubility in aqueous media due to the hydrochloride salt form . Applications: Likely used in drug discovery for improved pharmacokinetics.

Heterocycle Variations

- SMILES: C1=CC(=CC=C1CN2C=NC=N2)N . Applications: Intermediate in synthesizing migraine therapeutics like rizatriptan .

Structure-Activity Relationship (SAR) Insights

- Electronic Effects : Para-substituted triazoles (1m ) exhibit stronger conjugation, enhancing thermal stability.

- Steric Effects : Ortho-substituted analogs (1k ) face reduced synthetic efficiency.

- Solubility : Hydrochloride salts (e.g., ) improve aqueous compatibility for biological applications.

Biological Activity

3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological properties, and potential applications based on current research findings.

- Molecular Formula : C15H14N4

- Molecular Weight : 250.3 g/mol

- CAS Number : 1151920-00-1

The compound features a triazole ring, which is known for its ability to interact with various biological targets, making it a candidate for drug development.

Anticancer Activity

Research has demonstrated that triazole derivatives exhibit notable anticancer properties. For instance, derivatives containing the triazole moiety have shown cytotoxic effects against various cancer cell lines:

- Cytotoxicity : Studies indicate that this compound exhibits dose-dependent cytotoxicity against human cancer cell lines such as MCF-7 (breast cancer) and U-937 (monocytic leukemia) .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 | 15.63 |

| Reference Compound (Tamoxifen) | MCF-7 | 10.38 |

The IC50 value indicates the concentration required to inhibit cell growth by 50%, suggesting that this compound has comparable potency to established anticancer agents.

The mechanism by which this compound induces apoptosis in cancer cells involves the activation of caspase pathways and modulation of p53 expression levels . This highlights its potential as an effective anticancer agent.

Antimicrobial Properties

In addition to anticancer activity, triazole compounds are recognized for their antimicrobial properties. Recent studies have shown that derivatives of this compound possess antifungal activity against various pathogens .

Antifungal Activity

Research has indicated that triazole-containing compounds exhibit significant antifungal effects:

| Compound | Pathogen | Activity |

|---|---|---|

| This compound | Candida spp. | Effective |

| Reference Triazole Derivative | Aspergillus spp. | Effective |

These findings suggest that this compound could be developed further as an antifungal agent.

Structure–Activity Relationship (SAR)

The biological activity of triazole derivatives is often influenced by structural modifications. The presence of electron-withdrawing groups (EWGs) at specific positions on the aromatic ring enhances biological potency .

Case Studies

Several case studies have explored the synthesis and biological evaluation of triazole derivatives:

- Synthesis and Evaluation : A study synthesized various triazole derivatives and evaluated their anticancer activity against multiple cell lines. The results indicated a correlation between structural features and biological efficacy .

- Mechanistic Insights : Another investigation provided insights into the apoptotic mechanisms activated by these compounds in cancer cells, emphasizing the role of caspases and p53 modulation .

Q & A

Q. What are the optimal synthetic routes for 3-(1-benzyl-1H-1,2,3-triazol-4-yl)aniline, and how can reaction efficiency be improved?

The compound is synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 65% under microwave-assisted conditions. Key parameters include:

- Catalyst : Cu(I) supported on polyacrylate resin enhances regioselectivity for 1,4-triazole formation .

- Precursors : Benzyl azide and 3-ethynylaniline .

- Conditions : Microwave irradiation (100–120°C, 10–15 min) improves yield vs. conventional heating (6–8 hours) . Optimization involves monitoring reaction progress via TLC and adjusting solvent polarity (e.g., DMF vs. ethanol) to reduce byproducts .

Q. How should researchers characterize this compound using spectroscopic methods?

- NMR : Key signals include:

- ¹H-NMR : Aromatic protons (δ 6.8–7.4 ppm), benzyl CH₂ (δ 5.4 ppm), and triazole C-H (δ 8.1 ppm) .

- ¹³C-NMR : Triazole carbons (δ 145–150 ppm), aniline C-N (δ 120–125 ppm) .

- IR : N-H stretch (~3400 cm⁻¹), triazole C=N (1600–1650 cm⁻¹) .

- ESI-MS : Molecular ion [M+H]⁺ at m/z 266.1 confirms molecular weight .

Advanced Research Questions

Q. How can X-ray crystallography and SHELX software resolve the crystal structure of derivatives of this compound?

- Data Collection : Use high-resolution XRD (Mo-Kα radiation, λ = 0.71073 Å) to index crystals .

- Refinement : SHELXL refines structures via iterative least-squares cycles, with R-factors <5% for reliable geometry .

- Challenges : Address twinning or disorder in benzyl/triazole moieties using the TWIN/BASF commands in SHELX . Example: A derivative (4-(1-benzyl-triazolyl)-pyrimidine) showed a distorted tetrahedral Cu(I) coordination in photoluminescent complexes .

Q. How to reconcile discrepancies between experimental NMR data and DFT-predicted chemical shifts?

- DFT Setup : Optimize geometry at B3LYP/6-31G(d) level and calculate shielding constants with GIAO approximation .

- Analysis : Compare computed vs. observed shifts for triazole protons (Δδ >0.5 ppm suggests solvent effects or conformational flexibility) .

- Mitigation : Include explicit solvent models (e.g., PCM for DMSO) or dynamic averaging via MD simulations .

Q. What role does this compound play in designing photoluminescent Cu(I) complexes?

- Coordination Chemistry : The aniline nitrogen and triazole N3 bind Cu(I), forming six-membered chelate rings with dppb ligands .

- Emission Properties : Substituents on benzyl groups tune emission wavelengths (e.g., electron-withdrawing groups redshift luminescence via MLCT/LLCT transitions) .

- Applications : These complexes exhibit potential as OLED emitters, with quantum yields up to 2.2% in solution .

Data Contradiction Analysis

Q. How to address conflicting bioactivity results in analogs of this compound?

- Structural Variations : Compare analogs with substituents at triazole (e.g., methyl vs. trifluoromethyl) to assess electronic effects on target binding .

- Assay Conditions : Control for solvent (DMSO %), concentration (µM–mM), and cell-line specificity . Example: Triazole-methyl analogs showed higher antifungal activity vs. CF₃-substituted derivatives due to enhanced membrane permeability .

Methodological Resources

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.